2,5-Dichlorobenzhydrazide

Solid-state characterization Recrystallisation control Vendor quality assurance

Researchers sourcing dichlorobenzhydrazides often encounter regioisomeric ambiguity that compromises assay reproducibility. Our 2,5-dichlorobenzhydrazide eliminates this risk: • Melting point 178-181 °C definitively distinguishes it from the 2,4-isomer (168-170 °C) via a simple identity test. • ≥98% HPLC purity ensures reliable hydrazone condensation and SAR studies. • Demonstrated 8-fold greater GroEL/GroES inhibition (IC50 ~22 µM) vs. 2,4-isomer, enabling direct scaffold mapping. Ships globally with full QC documentation.

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
CAS No. 67487-35-8
Cat. No. B1295482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzhydrazide
CAS67487-35-8
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NN)Cl
InChIInChI=1S/C7H6Cl2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
InChIKeyXECBCXNWGBDIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichlorobenzhydrazide Identity and Procurement


2,5-Dichlorobenzhydrazide (CAS 67487-35-8; molecular formula C₇H₆Cl₂N₂O; molecular weight 205.04 g mol⁻¹) belongs to the class of halogenated benzoic acid hydrazides, a family widely employed as synthetic building blocks for bioactive hydrazone and heterocyclic compounds [1]. The compound is a white to off-white crystalline solid that is commercially available at routine research-grade purity (typically ≥97 % by HPLC, with premium batches reaching ≥98 %) and a melting point of 178–181 °C . Its primary value proposition in scientific procurement lies in the 2,5-dichloro substitution pattern, which imparts a distinct electronic and spatial signature relative to other regioisomers within the same dichlorobenzhydrazide family.

2,5-Dichlorobenzhydrazide Isomer Specificity


Regioisomeric dichlorobenzhydrazides share an identical molecular formula but differ decisively in the spatial arrangement of their chlorine atoms, leading to quantifiable variations in physicochemical properties, biological activity profiles, and synthetic utility [1]. The 2,5-regioisomer exhibits a distinct lipophilicity (XLogP3 ≈ 1.8) compared to the 2,4-analog (XLogP3 ≈ 0.8), and a melting point that is approximately 10 °C higher, both of which directly affect solid-form characterization, chromatographic behaviour, and membrane permeability of derived hydrazones [2][3]. In silico descriptors, vendor quality control parameters, and empirical bioactivity data confirm that treating these isomers as interchangeable introduces avoidable reproducibility risk in both academic and industrial settings.

2,5-Dichlorobenzhydrazide Comparative Evidence


Melting Point Differentiation from 2,4-Dichloro Isomer

The melting point of 2,5-dichlorobenzhydrazide (178–181 °C) is systematically higher than that of the 2,4-dichloro regioisomer (168–170 °C), a difference of approximately 10 °C across multiple commercial sources . This thermal divergence provides a rapid, low-cost orthogonal identity check in procurement quality-control workflows, distinguishing the 2,5-isomer from the more thermally labile 2,4-analogue.

Solid-state characterization Recrystallisation control Vendor quality assurance

XLogP3 Lipophilicity vs. 2,4-Dichloro Isomer

Computed XLogP3 values indicate that 2,5-dichlorobenzhydrazide (1.8) is significantly more lipophilic than 2,4-dichlorobenzhydrazide (0.8), a difference of approximately 1.0 log unit [1][2]. While both isomers possess identical molecular weights and hydrogen-bond donor/acceptor counts, the 2,4-substitution pattern places one chlorine in a position that likely increases local polarity more effectively, thereby reducing overall lipophilicity.

Lipophilicity HPLC method development ADME prediction

E. coli GroEL/GroES Inhibition Comparison

BindingDB records reveal that 2,5-dichlorobenzhydrazide inhibits E. coli GroEL/GroES with an IC₅₀ of 2.20 × 10⁴ nM (22 µM), whereas the corresponding assay for the 2,4-dichloro regioisomer reports an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1][2]. This represents an approximately 8‑fold higher potency for the 2,5-isomer in this specific biochemical context.

Chaperonin inhibition Antibacterial target Biochemical assay

Hydrazone Formation and Synthetic Utility

2,4-Dichlorobenzhydrazide has been explicitly employed as a building block for anticancer hydrazones derived from isoniazid scaffolds, yielding potent cytotoxicity (IC₅₀ range 0.61–3.36 µg mL⁻¹ across four human cancer cell lines) [1]. While analogous full synthetic exploitation of the 2,5-isomer is less documented in the primary literature, its commercial availability at comparable or higher purity (≥98 %) and the established reactivity of the hydrazide moiety position it as a direct synthetic surrogate with the potential to deliver regioisomeric hydrazones . The distinct electronic character of the 2,5-substitution may lead to altered bioactivity in the same chemotype.

Hydrazone synthesis Anticancer drug discovery Heterocyclic chemistry

2,5-Dichlorobenzhydrazide Application Scenarios


Melting-Point Differentiation for Identity QC

Upon receipt of 2,5-dichlorobenzhydrazide from a vendor, a rapid melting-point determination (expected range 178–181 °C) serves as an inexpensive and definitive identity test to distinguish it from the commonly confused 2,4-dichloro isomer (168–170 °C) before the material enters a regulated synthesis workflow [1]. This is particularly relevant for laboratories that stock multiple dichlorobenzhydrazide regioisomers.

Biochemical Screening of GroEL/GroES Inhibition

The compound can be deployed as a control or hit-expansion probe in GroEL/GroES inhibition assays, where its ~22 µM IC₅₀ offers an 8‑fold potency advantage over the 2,4‑dichloro regioisomer [1]. This enables direct SAR studies to map the influence of chlorine position on chaperonin inhibition within a dichlorobenzhydrazide scaffold.

Synthesis of Hydrazone Libraries for Anticancer Discovery

Using the well-characterised purity (≥98 %) and the reactive hydrazide –NHNH₂ group, researchers can condense 2,5-dichlorobenzhydrazide with diverse aryl aldehydes or ketones to generate hydrazone libraries that complement the more widely studied 2,4-dichlorobenzhydrazide-derived series [1][2]. The higher innate lipophilicity of the 2,5-backbone (XLogP3 ≈ 1.8) may be beneficial for targets with hydrophobic binding pockets.

HPLC Method Development Using LogP Difference

The 1.0‑log‑unit difference in XLogP3 between the 2,5- and 2,4-isomers can be utilised as a system-suitability parameter during reverse-phase HPLC method development for hydrazide derivatives, allowing chromatographers to verify column selectivity and mobile-phase optimisation [1]. This application is valuable in both academic purity analysis and industrial quality-control settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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